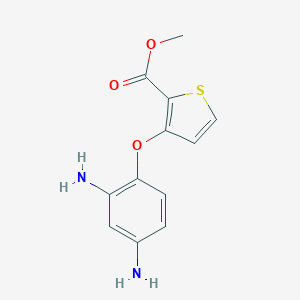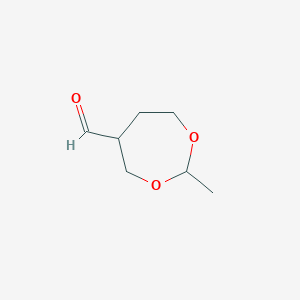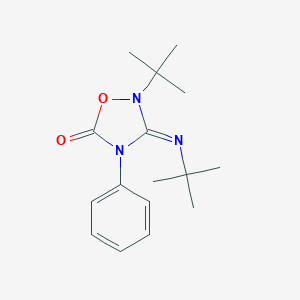
3-(3-甲基异恶唑-5-基)丙-1-醇
描述
what is '3-(3-Methylisoxazol-5-yl)propan-1-ol'? 3-(3-Methylisoxazol-5-yl)propan-1-ol is a type of alcohol used as a solvent in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is used as a catalyst in the synthesis of heterocyclic compounds and has been found to be useful in the synthesis of heterocyclic compounds containing nitrogen. the use of '3-(3-Methylisoxazol-5-yl)propan-1-ol' 3-(3-Methylisoxazol-5-yl)propan-1-ol is a chemical compound used in the synthesis of various other compounds. It can be used as a reagent for the formation of amides and esters, as a catalyst for the synthesis of heterocycles, and as a ligand for the coordination of transition metals. It is also used in the synthesis of pharmaceuticals and agrochemicals. the chemistry of '3-(3-Methylisoxazol-5-yl)propan-1-ol' 3-(3-Methylisoxazol-5-yl)propan-1-ol is an organic compound with the molecular formula C6H10NO2. It is a derivative of isoxazole and contains an alcohol functional group. It is a colorless liquid that is slightly soluble in water. The compound is formed through the reaction of 3-methyl-5-isoxazolecarboxaldehyde with 1-propanol, resulting in a condensation reaction. This reaction produces a hydroxymethyl isoxazole, which is then oxidized to form the alcohol. The compound is used in the synthesis of pharmaceuticals and other organic compounds. It is also used as an intermediate in the synthesis of a variety of isoxazole derivatives. the biochemical/physical effects of '3-(3-Methylisoxazol-5-yl)propan-1-ol' 3-(3-Methylisoxazol-5-yl)propan-1-ol is an organic compound that belongs to the class of isoxazoles. It is a structural isomer of 4-methyl-3-pentanol and is used as a solvent for various organic compounds. Biochemically, 3-(3-methylisoxazol-5-yl)propan-1-ol has been studied for its potential use as an antimicrobial agent. It has been found to have antibacterial activity against a variety of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. Physically, 3-(3-methylisoxazol-5-yl)propan-1-ol is a colorless, viscous liquid with a boiling point of 160°C and a melting point of -50°C. It is slightly soluble in water and miscible with most organic solvents. It has a low flash point and is flammable. It has a low vapor pressure and is not volatile at room temperature. the benefits of '3-(3-Methylisoxazol-5-yl)propan-1-ol' The compound 3-(3-Methylisoxazol-5-yl)propan-1-ol is a type of alcohol known as an isoxazole alcohol. It has a variety of uses in the pharmaceutical and chemical industries, including as a precursor for the synthesis of other compounds. It is also used as a solvent, a reactant, and an intermediate in the production of certain drugs. It has been studied for its potential anti-inflammatory, anti-bacterial, and anti-fungal properties, and has been found to be effective in treating certain skin conditions. Additionally, it has been used in the production of certain types of plastics and in the production of certain types of dyes. the related research of '3-(3-Methylisoxazol-5-yl)propan-1-ol' 1. Synthesis and Characterization of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives. 2. Synthesis, Characterization, and Biological Activity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives. 3. Structure-Activity Relationship of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives. 4. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives. 5. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in Aqueous Solutions. 6. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in Organic Solvents. 7. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in Ionic Liquids. 8. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in Supercritical Fluids. 9. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in High Pressure Environments. 10. Photochemical Reactions of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives.
科学研究应用
镇痛应用
异恶唑衍生物,包括“3-(3-甲基异恶唑-5-基)丙-1-醇”,已被研究用于其作为镇痛剂的潜力。 异恶唑环的修饰已显示赋予不同水平的镇痛活性,这可能导致新型止痛药的开发 .
抗炎特性
异恶唑化合物的抗炎特性已得到充分证明。 它们可用于治疗慢性炎症性疾病,目前正在进行的研究正在探索这些化合物发挥其作用的具体途径 .
抗癌潜力
异恶唑衍生物在抗癌研究中显示出希望。 它们抑制癌细胞生长的能力使其成为开发新型肿瘤学治疗方法的宝贵研究领域 .
抗菌活性
“3-(3-甲基异恶唑-5-基)丙-1-醇”的结构表明其具有潜在的抗菌特性。 对异恶唑化合物的研究表明它们能够对抗各种细菌和真菌感染 .
抗病毒用途
异恶唑化合物已被确定为潜在的抗病毒剂。 它们在该领域的应用可能导致针对病毒感染的新疗法的开发,包括由新出现和再出现病毒引起的感染 .
抗惊厥作用
异恶唑衍生物的抗惊厥作用是另一个引起极大兴趣的领域。 这些化合物可用于控制癫痫发作,目前正在研究其在临床环境中的有效性和安全性 .
抗抑郁特性
研究表明异恶唑衍生物可以表现出抗抑郁作用。 这为其在治疗各种情绪障碍(包括抑郁症)方面的应用开辟了可能性 .
免疫抑制剂应用
最后,异恶唑化合物(包括“3-(3-甲基异恶唑-5-基)丙-1-醇”)的免疫抑制活性值得注意。 它们可能被用于预防器官移植排斥和治疗自身免疫性疾病 .
属性
IUPAC Name |
3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6-5-7(10-8-6)3-2-4-9/h5,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKCJYLGRDETLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434043 | |
| Record name | 3-(3-methylisoxazol-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105658-49-9 | |
| Record name | 3-(3-methylisoxazol-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)
![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)


